Cas no 16671-63-9 (1H-Benzimidazole,2-[2-(1-pyrrolidinyl)ethyl]-)

1H-Benzimidazole,2-[2-(1-pyrrolidinyl)ethyl]- structure
16671-63-9 structure
Product Name:1H-Benzimidazole,2-[2-(1-pyrrolidinyl)ethyl]-
CAS No:16671-63-9
MF:C13H17N3
MW:215.294182538986
CID:212737
PubChem ID:204604
Update Time:2025-04-19

1H-Benzimidazole,2-[2-(1-pyrrolidinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-[2-(1-pyrrolidinyl)ethyl]-
    • 2-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole
    • 2-(2-(1-Pyrrolidinyl)ethyl)benzimidazole
    • SR-01000355474-1
    • DTXSID00168159
    • (N-Pyrrolidinyl-2 ethyl)-2 benzimidazole [French]
    • BRN 0912012
    • 5-25-11-00035 (Beilstein Handbook Reference)
    • SR-01000355474
    • 16671-63-9
    • Benzimidazole, 2-(2-(1-pyrrolidinyl)ethyl)-
    • (N-Pyrrolidinyl-2 ethyl)-2 benzimidazole
    • AKOS000686809
    • Inchi: 1S/C13H17N3/c1-2-6-12-11(5-1)14-13(15-12)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,14,15)
    • InChI Key: MYGTZWXBSAHKNF-UHFFFAOYSA-N
    • SMILES: N1(CCC2=NC3C=CC=CC=3N2)CCCC1

Computed Properties

  • Exact Mass: 215.14241
  • Monoisotopic Mass: 215.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31.9Ų

Experimental Properties

  • Density: 1.171
  • Boiling Point: 429.8°Cat760mmHg
  • Flash Point: 213.7°C
  • Refractive Index: 1.64
  • PSA: 31.92
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